Stem cells have garnered significant attention in the field of regenerative medicine due to their unique properties such as self-renewal, differentiation, and their ability to modulate other cells. These properties have opened up new avenues for therapeutic applications, particularly in the treatment of diseases that have been challenging to address with traditional methods. Stem cells are not only pivotal in the context of regenerative medicine but also play a crucial role in understanding the molecular mechanisms of diseases and in the development of novel therapeutic strategies2 4.
In the realm of cancer treatment, stem cells offer a promising avenue for overcoming the limitations of traditional therapies, such as non-specific targeting, which can lead to therapy resistance and cancer recurrence. Stem cells can be utilized as regenerative medicine, therapeutic carriers, drug targeting, and for the generation of immune cells. Their directional migration and modulatory effects on other cells can be harnessed to improve the specificity and efficacy of cancer treatments. However, the clinical applications of stem cells in cancer therapy are accompanied by risks, and ongoing research aims to improve outcomes and minimize these risks2.
Stem cells have also shown potential in preventing osteonecrosis of the femoral head (ONFH), a debilitating condition often associated with glucocorticoid therapy. Synovial-derived mesenchymal stem cells (SMSCs) have been demonstrated to protect against GC-induced ONFH in animal models. The therapeutic effects of these cells are primarily attributed to their paracrine actions, with exosomes playing a significant role. Exosomes secreted by SMSCs can be internalized by bone marrow-derived stromal cells (BMSCs), enhancing their proliferation and exerting anti-apoptotic effects. This suggests that SMSC-derived exosomes could be a promising therapeutic agent for preventing GC-induced ONFH3.
While not directly related to stem cells, Stemona alkaloids, derived from the Stemonaceae family, exhibit a range of biological activities that could be beneficial in agriculture and medicine. These natural products are characterized by a pyrroloazepine core and have shown significant antitussive and insecticidal activities. They also possess acetylcholinesterase inhibitory properties and can reverse multidrug resistance in cancer therapy. The anti-inflammatory activity of Stemona alkaloids is another area of interest, with some derivatives inhibiting the expression of inflammatory mediators. The diverse bioactivities of these compounds, particularly stemofoline-type derivatives, make them promising lead structures for further development1.
5-Methyl-3-heptanone oxime falls under the category of ketoximes, which are derived from ketones through the reaction with hydroxylamine. It is recognized for its potential applications in various fields, including chemistry, biology, and medicine, where it serves as a model compound for studying oxime chemistry and reaction mechanisms .
The synthesis of 5-Methyl-3-heptanone oxime involves the oximation of 5-methyl-3-heptanone, a process where hydroxylamine reacts with the ketone. The general reaction can be represented as follows:
5-Methyl-3-heptanone oxime participates in various chemical reactions due to its functional groups:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
5-Methyl-3-heptanone oxime interacts with biological molecules due to its reactive nature. It may participate in biochemical pathways involving nucleophilic addition reactions to carbonyl groups.
The compound's mechanism involves:
The compound has been shown to affect cell signaling pathways and metabolic processes, potentially altering energy production within cells.
The compound is classified under acute toxicity categories indicating potential harm if ingested or upon skin contact. Proper safety precautions should be taken when handling this chemical .
5-Methyl-3-heptanone oxime has diverse applications across various fields:
The systematic IUPAC name for this compound is (NE)-N-(5-methylheptan-3-ylidene)hydroxylamine, which precisely defines its branched aliphatic structure and stereochemistry. The prefix "(NE)" indicates the configuration around the oxime double bond (C=N), typically referring to the E-isomer where the hydroxyl group and the alkyl chain are trans to each other. The carbon backbone consists of a seven-carbon heptane chain with a methyl substituent at position 5 and an oxime functional group (-NOH) at position 3. The structural formula can be represented as:
CH₃-CH₂-CH(CH₃)-CH₂-C(=NOH)-CH₂-CH₃
This configuration places the compound in the ketoxime family, derived from the corresponding ketone precursor, 5-methyl-3-heptanone [1] [4].
Two distinct CAS Registry Numbers are associated with this compound:
This discrepancy arises from regulatory reclassifications accounting for stereoisomeric differences. The CAS number 22457-23-4 typically refers to the racemic mixture or unspecified stereoisomer, while 119180-12-0 may denote a specific stereoconfiguration (e.g., the E-isomer). Such variations impact regulatory compliance: For example, the EPA Substance Registry System uses 22457-23-4, whereas safety data sheets (SDS) from suppliers like Vigon reference 22457-23-4 for hazard communication. This dual labeling necessitates verification of stereochemistry in regulatory submissions to ensure accurate hazard and risk assessments [1] [4] [7].
CCC(C)CC(=NO)CC
Represents the branched structure: Ethyl group (CC), methyl-substituted carbon (C), second ethyl chain (CC) linked to the oxime (=NO). CCC(C)C/C(=N/O)/CC
Explicitly denotes the E-configuration via the /C(=N/O)/
notation. CBVWMGCJNPPAAR-CMDGGOBGSA-N
The prefix CBVWM...
encodes molecular connectivity, while the suffix CMDGGOBGSA
specifies stereochemistry. The -N
indicates no protonation state. This unique 27-character key enables precise database searches across platforms like PubChem and EPA CompTox [1] [4] [8]. Table 1: Nomenclature and Identifier Summary
Classification | Identifier/Representation | Source/Reference |
---|---|---|
IUPAC Name | (NE)-N-(5-methylheptan-3-ylidene)hydroxylamine | VulcanChem [1] |
CAS Numbers | 119180-12-0, 22457-23-4 | NCATS, ChemicalBook [4] [7] |
Trade Name | Stemone™ | Vigon [3] |
SMILES (Canonical) | CCC(C)CC(=NO)CC | VulcanChem [1] |
InChIKey | CBVWMGCJNPPAAR-CMDGGOBGSA-N | NCATS [4] |
Synthesis and Industrial Production
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7